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"interference of chlorine in ozone measurement with Potassium indigotrisulfonate"

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Compound of Interest

Compound Name: Potassium indigotrisulfonate

Cat. No.: B1211095

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Technical Support Center: Ozone Measurement with Potassium Indigotrisulfonate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the **potassium indigotrisulfonate** method for ozone measurement.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the **potassium indigotrisulfonate** method for ozone measurement?

A1: The method is based on the rapid and stoichiometric decolorization of the blue indigo dye (**potassium indigotrisulfonate**) by ozone in an acidic solution.[1][2] The decrease in the solution's absorbance, measured spectrophotometrically at approximately 600 nm, is directly proportional to the ozone concentration.[1][3][4][5]

Q2: What are the main interferents in this method?

A2: The primary interferent is chlorine, which also bleaches the indigo reagent, leading to an overestimation of the ozone concentration.[1][2][6] Other potential interferents include oxidized forms of manganese, bromine, iodine, and some organic peroxides.[2][6]

Q3: How can chlorine interference be minimized?







A3: Chlorine interference can be effectively masked by adding malonic acid to the reagent solution.[1][2][6] Commercially available reagent formulations often include malonic acid to prevent interference from up to 10 ppm of chlorine.[1][6][7]

Q4: What is the optimal pH for the reaction?

A4: The reaction should be carried out in an acidic solution, typically at a pH of 2, to ensure the rapid and stoichiometric reaction of ozone with the indigo dye and to minimize the decomposition of ozone.[1][8]

Q5: How quickly should the analysis be performed after sample collection?

A5: Due to the high instability of dissolved ozone, samples must be analyzed immediately after collection. [6][9] Any delay can lead to a significant underestimation of the ozone concentration.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Falsely high ozone readings	Presence of chlorine in the sample.	Ensure your indigo reagent contains a sufficient concentration of malonic acid to mask the expected chlorine levels. If preparing your own reagents, add malonic acid. For chlorine concentrations above 10 ppm, dilution of the sample may be necessary.[7]
Presence of other oxidizing agents like bromine or oxidized manganese.	The standard method has limitations in the presence of high levels of these interferents. For manganese interference, a specific procedure involving glycine to selectively destroy ozone can be used to determine the interference baseline.[8]	
Inconsistent or non- reproducible results	Instability of ozone in the sample.	Analyze samples immediately after collection. Avoid vigorous shaking or agitation of the sample to prevent ozone offgassing.[6][9]
Temperature fluctuations.	Perform measurements at a constant and controlled temperature, as temperature can affect the rate of ozone decay.	
Contaminated glassware.	Use thoroughly cleaned and rinsed glassware to avoid reactions with residual contaminants.	



Color of the reagent is faded or not deep blue before the experiment	Degradation of the indigo reagent.	Store the potassium indigotrisulfonate stock solution in a dark, refrigerated environment. Prepare fresh working solutions daily.[5] The reagent is light-sensitive.[10]
No color change or very slight color change upon adding the sample	Low or no ozone in the sample.	Verify the functioning of your ozonation system.
Incorrect pH of the reaction mixture.	Ensure the final pH of the sample and reagent mixture is acidic (around pH 2).	
Depleted indigo reagent.	Use a fresh batch of indigo reagent.	

Quantitative Data

While the literature consistently states that malonic acid can effectively mask up to 10 ppm of free chlorine, a detailed quantitative breakdown of the interference at various chlorine concentrations with and without malonic acid is not readily available in a consolidated table format. For critical applications, it is recommended to perform a validation study to determine the specific interference levels and masking efficiency of malonic acid in your sample matrix.

The change in absorbance is stoichiometrically related to the ozone concentration. The molar absorptivity of **potassium indigotrisulfonate** is approximately $2.0 \times 104 \text{ M-1cm-1}$ at 600 nm. [5] A decrease of 0.02 absorbance units corresponds to approximately $1 \mu \text{mol/L}$ of ozone.[4]

Experimental ProtocolsPreparation of Reagents

- 1. Indigo Stock Solution (0.5 mM):
- Dissolve 217 mg of potassium indigotrisulfonate in 1 liter of deionized water.
- This solution is stable for several months when stored in the dark at 4°C.



- 2. Indigo Reagent (for measurement):
- To a 1-liter volumetric flask, add 200 mL of the indigo stock solution.
- Add 10 g of sodium dihydrogen phosphate (NaH₂PO₄) and 7 mL of concentrated phosphoric acid (H₃PO₄).
- Dilute to the 1-liter mark with deionized water.
- This reagent is stable for several weeks when stored in the dark at 4°C. The pH of this solution should be approximately 2.
- 3. Malonic Acid Solution (0.1 M) (for chlorine masking):
- Dissolve 1.04 g of malonic acid in 100 mL of deionized water.
- When dealing with samples containing chlorine, add a specific volume of this solution to the
 indigo reagent or directly to the sample before adding the reagent. The exact volume should
 be optimized based on the expected chlorine concentration. It is generally added to the
 indigo reagent in commercial preparations.

Measurement Procedure (Adapted from Standard Method 4500-O₃ B)

- Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 600 nm and use a 1 cm cuvette.
- Blank Measurement: Fill a cuvette with the indigo reagent and measure its absorbance (Ablank).
- Sample Collection: Carefully collect the water sample containing ozone, minimizing turbulence and exposure to air. The analysis must be performed immediately.
- Reaction: Add a known volume of the sample (e.g., 10 mL) to a known volume of the indigo reagent (e.g., 10 mL). The exact volumes can be adjusted depending on the expected ozone concentration. Mix gently but thoroughly.



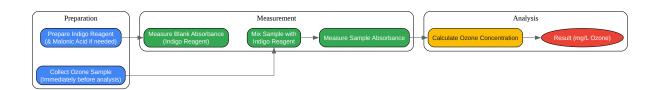
- Sample Measurement: Immediately measure the absorbance of the sample mixture (Asample).
- Calculation: The ozone concentration is calculated based on the difference in absorbance between the blank and the sample. The concentration in mg/L can be calculated using the following formula:

Ozone (mg/L) = (Ablank - Asample) / (f * b * Vsample)

where:

- f = 0.42 (a factor derived from the molar absorptivity of indigo)
- b = path length of the cuvette (cm)
- Vsample = volume of the sample (mL)

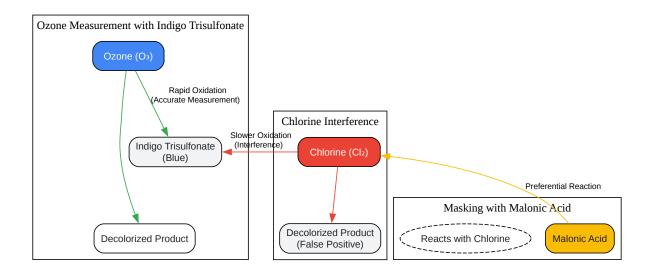
Visualizations



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Caption: Experimental workflow for ozone measurement.





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Caption: Interference and masking pathway.

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